

1-Iodoundecane as a precursor in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodoundecane**

Cat. No.: **B118513**

[Get Quote](#)

An In-depth Technical Guide to **1-Iodoundecane** as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodoundecane ($\text{CH}_3(\text{CH}_2)_{10}\text{I}$) is a linear alkyl iodide that serves as a versatile and valuable precursor in organic synthesis. Its utility stems from the presence of a terminal iodine atom on an eleven-carbon saturated chain. The carbon-iodine bond is relatively weak and highly polarizable, making the iodide an excellent leaving group in a variety of reactions. This reactivity allows for the facile introduction of the undecyl group onto diverse molecular scaffolds.

In the realm of drug development and material science, the incorporation of a long alkyl chain like the undecyl group can significantly alter the physicochemical properties of a molecule. It notably increases lipophilicity, which can enhance a compound's ability to traverse biological membranes or interact with hydrophobic pockets within biological targets. This guide provides a comprehensive overview of **1-iodoundecane**'s properties, synthesis, and its application in key synthetic transformations, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties of 1-Iodoundecane

A summary of the key physicochemical properties of **1-iodoundecane** is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Property	Value
Molecular Formula	$C_{11}H_{23}I$ ^[1] ^[2]
Molecular Weight	282.20 g/mol ^[1]
CAS Number	4282-44-4 ^[1]
Appearance	Liquid
Boiling Point	125-130 °C at 5 mmHg ^[2]
Melting Point	2 °C ^[2]
Density	1.22 g/mL at 25 °C ^[2]
Refractive Index (n _{20/D})	1.4849 ^[2]

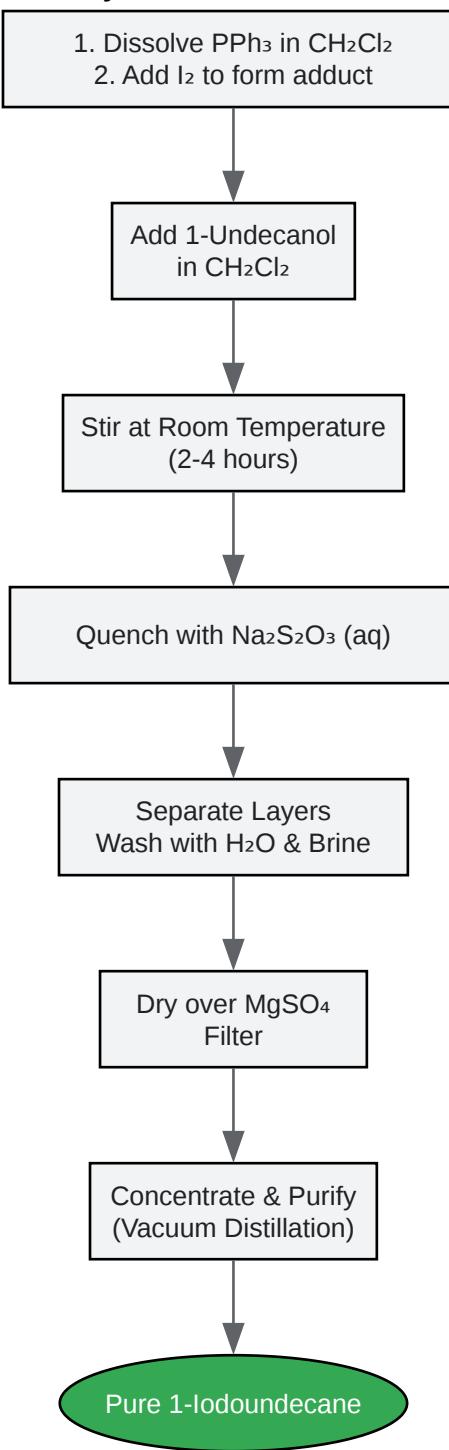
Synthesis of 1-Iodoundecane

1-Iodoundecane can be efficiently synthesized from its corresponding alcohol, 1-undecanol, through a mild iodination reaction, commonly employing iodine and triphenylphosphine. This method is widely applicable for converting primary alcohols to primary alkyl iodides.

Experimental Protocol: Synthesis from 1-Undecanol

This protocol is based on the well-established Appel reaction conditions for the conversion of alcohols to alkyl iodides.

Materials:


- 1-Undecanol
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Anhydrous Dichloromethane (CH_2Cl_2)

- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.
- Formation of Phosphonium Iodide: Cool the solution in an ice bath. Add iodine (1.1 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
- Addition of Alcohol: Dissolve 1-undecanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up:
 - Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color of excess iodine disappears.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **1-iodoundecane**.

Workflow: Synthesis of 1-Iodoundecane

[Click to download full resolution via product page](#)**Caption:** Synthesis of **1-Iodoundecane** from 1-Undecanol.

Key Reactions Utilizing 1-Iodoundecane

The reactivity of **1-iodoundecane** makes it a prime substrate for introducing the undecyl chain in various synthetic contexts.

Nucleophilic Substitution (SN2) Reactions

The carbon-iodine bond in **1-iodoundecane** is susceptible to attack by a wide range of nucleophiles. As a primary alkyl iodide, it readily undergoes SN2 reactions. The iodide ion is an excellent leaving group, leading to faster reaction rates compared to its bromo and chloro analogs.[3]

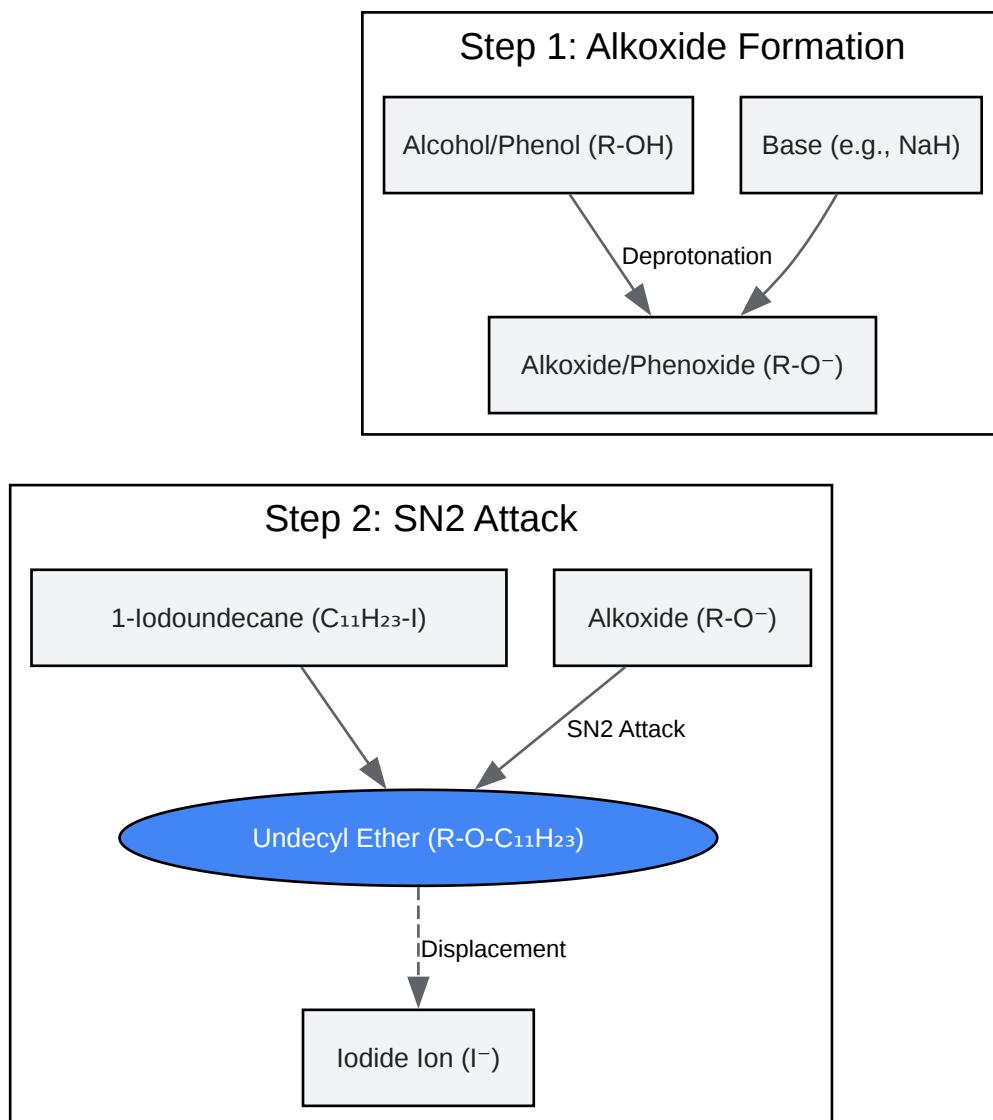
General SN2 Reaction Pathway: The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry (though not relevant for the achiral center in **1-iodoundecane**) and displacement of the iodide ion.[3][4][5]

A classic and highly effective SN2 reaction is the Williamson ether synthesis, used to prepare both symmetrical and unsymmetrical ethers.[4][6][7] **1-Iodoundecane** is an excellent electrophile for this reaction.

Experimental Protocol: Synthesis of an Undecyl Ether

Materials:

- An alcohol or phenol (1.0 equivalent)
- **1-Iodoundecane** (1.2 equivalents)
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
- Anhydrous solvent (e.g., DMF, THF, Acetonitrile)[4]
- Standard glassware for inert atmosphere reactions.


Procedure:

- **Alkoxide Formation:** In a dry, inert-atmosphere flask, dissolve the alcohol or phenol in the anhydrous solvent. Add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the

mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide/phenoxide.

- Nucleophilic Attack: Add **1-iodoundecane** to the solution.
- Reaction: Heat the reaction mixture (typically 50-100 °C) and stir for 1-8 hours, monitoring by TLC.^[4]
- Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purification: Purify the resulting ether by column chromatography or distillation.

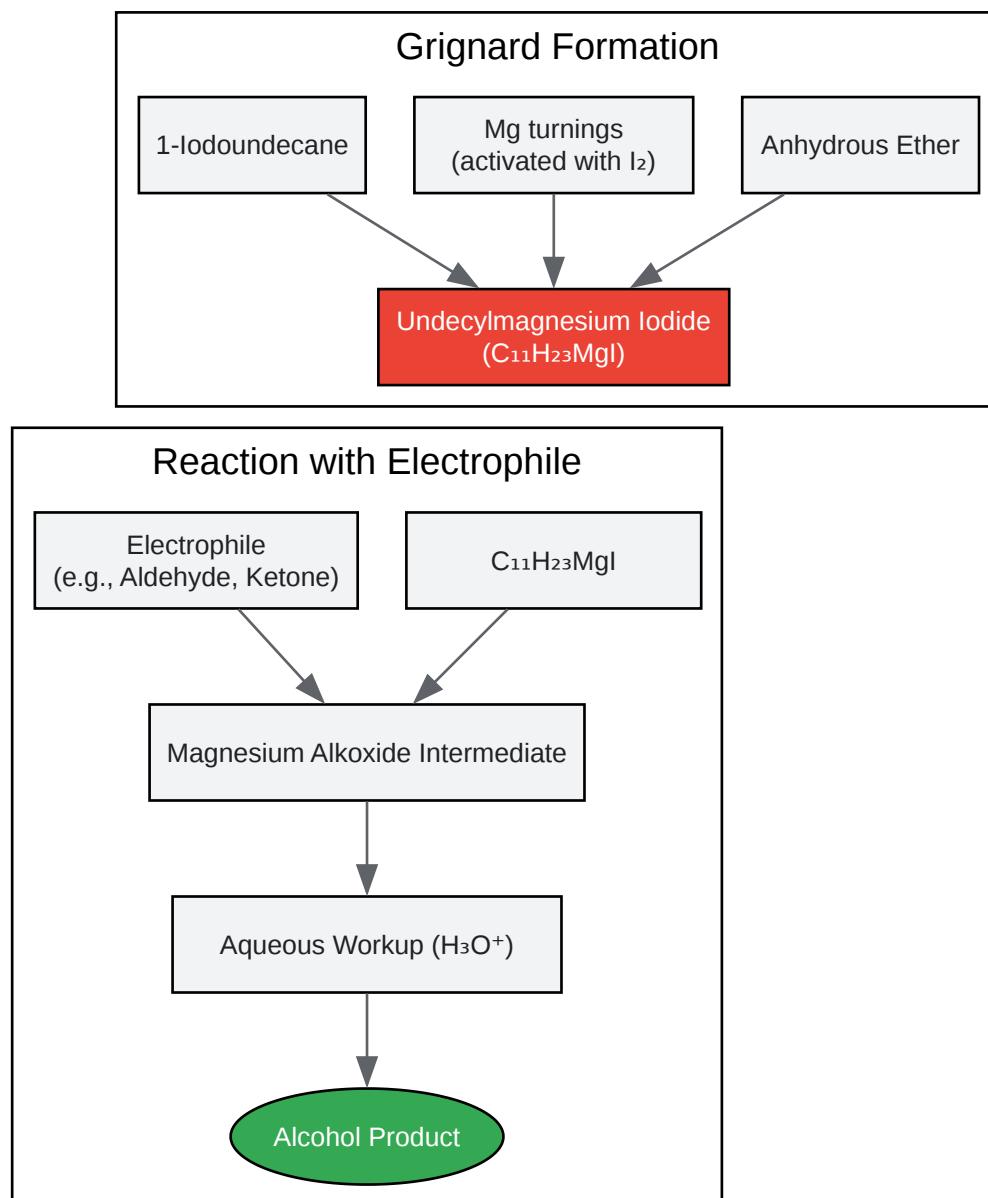
Pathway: Williamson Ether Synthesis

[Click to download full resolution via product page](#)**Caption:** Williamson Ether Synthesis using **1-Iodoundecane**.

Grignard Reagent Formation

1-Iodoundecane readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, undecylmagnesium iodide (CH₃(CH₂)₁₀MgI).^{[8][9]} This organometallic compound is a powerful nucleophile and a strong base, widely used for creating new carbon-carbon bonds.

Experimental Protocol: Formation of Undecylmagnesium Iodide


Materials:

- **1-iodoundecane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- A small crystal of iodine (as an activator)[8][9]
- Three-necked flask, reflux condenser, dropping funnel, and gas inlet for inert atmosphere.

Procedure:

- Glassware Preparation: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and assembled while hot under a stream of inert gas (argon or nitrogen).[8]
- Reaction Setup: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. The iodine helps activate the magnesium surface by reacting with the passivating magnesium oxide layer.[9][10][11]
- Initiation: Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of **1-iodoundecane** (1.0 equivalent) in anhydrous ether. Add a small portion of the **1-iodoundecane** solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.
- Addition: Once the reaction has started, add the remaining **1-iodoundecane** solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

Logical Flow: Grignard Reagent Synthesis & Reaction

[Click to download full resolution via product page](#)

Caption: Formation and subsequent reaction of a Grignard reagent.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. While primary alkyl halides like **1-iodoundecane** can be challenging substrates due to potential side reactions like β -hydride elimination, modern catalysis has developed systems to effectively couple them.[12]

The high reactivity of the C-I bond makes **1-iodoundecane** a better substrate than other alkyl halides.[13]

This reaction couples an organoboron compound with an organic halide.[14] For **1-iodoundecane**, this typically involves its reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

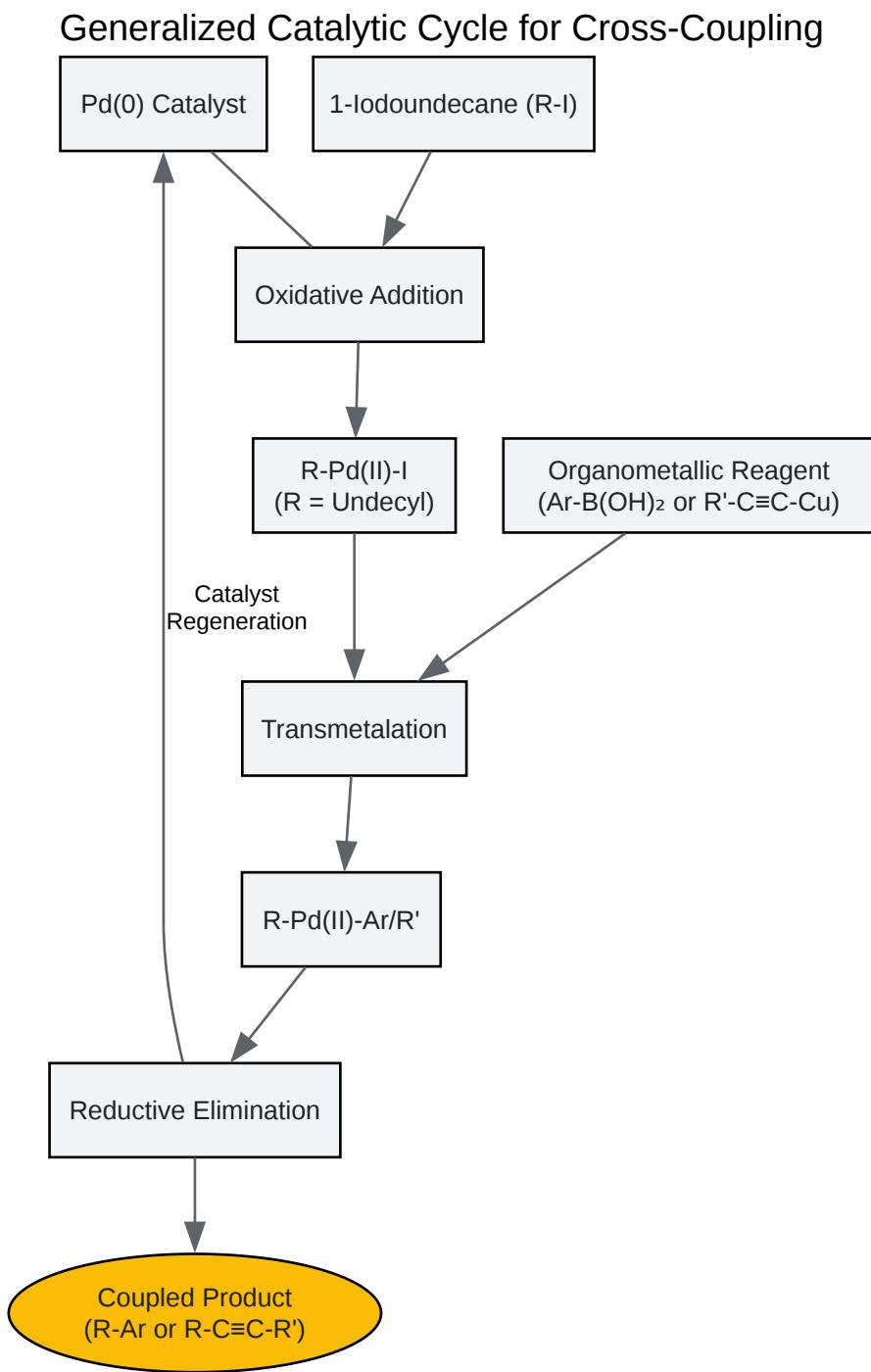
Materials:

- **1-iodoundecane** (1.0 equivalent)
- Arylboronic acid (1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- Setup: To a flask, add the arylboronic acid, the base, and the palladium catalyst.
- Degassing: Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.
- Addition: Add **1-iodoundecane** to the reaction mixture.
- Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
- Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling traditionally joins terminal alkynes with aryl or vinyl halides.[15][16][17] While direct coupling with unactivated alkyl halides is challenging, specialized conditions and catalyst systems have been developed to facilitate this transformation, often requiring specific ligands to prevent side reactions.[12][18]


Generalized Experimental Protocol: Sonogashira Coupling

Materials:

- **1-iodoundecane** (1.0 equivalent)
- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%)
- Copper(I) iodide (CuI) co-catalyst (3-10 mol%)[17]
- Amine base and solvent (e.g., triethylamine or diisopropylamine)[17]

Procedure:

- Setup: In a dry, inert-atmosphere flask, combine the palladium catalyst and copper(I) iodide.
- Addition: Add the solvent/base and the terminal alkyne.
- Reaction: Add **1-iodoundecane** to the mixture and stir at an appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate). Monitor the reaction by TLC or GC-MS.
- Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the resulting alkyne product by column chromatography.

[Click to download full resolution via product page](#)

Caption: A generalized catalytic cycle for cross-coupling reactions.

Applications in Drug Development and Material Science

The primary role of **1-iodoundecane** in drug development is as a synthetic tool for modulating a molecule's lipophilicity.

- Optimizing ADME Properties: By attaching the eleven-carbon undecyl chain, medicinal chemists can systematically increase the lipophilicity of a drug candidate. This modification can improve its absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the lipid bilayers of cell membranes.[6]
- Enhancing Target Binding: The hydrophobic undecyl chain can establish favorable van der Waals interactions within hydrophobic pockets of target proteins or receptors, potentially increasing binding affinity and efficacy.
- Surfactant Synthesis: The distinct hydrophilic (from a polar head group attached via synthesis) and hydrophobic (the undecyl tail) regions of molecules derived from **1-iodoundecane** make them effective surfactants, which have applications in formulation and drug delivery.[19]
- Material Science: In material science, **1-iodoundecane** is used to modify surfaces, imparting hydrophobic properties to various substrates. It is also used in the preparation of functionalized carbon nanotubes and other nanomaterials.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]

- 7. francis-press.com [francis-press.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. calibrechem.com [calibrechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. nbinfo.com [nbinfo.com]
- 20. 1-Iodododecane 98 4292-19-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Iodoundecane as a precursor in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118513#1-iodoundecane-as-a-precursor-in-organic-synthesis\]](https://www.benchchem.com/product/b118513#1-iodoundecane-as-a-precursor-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com